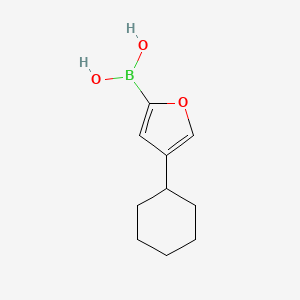![molecular formula C11H11N3O3 B14070584 [4-(3-Methyl-4H-1,2,4-triazol-4-yl)phenoxy]acetic acid CAS No. 1209266-96-5](/img/structure/B14070584.png)
[4-(3-Methyl-4H-1,2,4-triazol-4-yl)phenoxy]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(3-methyl-4H-1,2,4-triazol-4-yl)phenoxy)acetic acid is an organic compound that features a triazole ring, a phenoxy group, and an acetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(3-methyl-4H-1,2,4-triazol-4-yl)phenoxy)acetic acid typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized by reacting an appropriate hydrazide with an iminoester hydrochloride in absolute ethanol.
Attachment of the Phenoxy Group: The phenoxy group is introduced through a nucleophilic substitution reaction, where a phenol derivative reacts with a halogenated acetic acid under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-(3-methyl-4H-1,2,4-triazol-4-yl)phenoxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized using strong oxidizing agents.
Reduction: The phenoxy group can be reduced under hydrogenation conditions.
Substitution: The acetic acid moiety can participate in esterification reactions with alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alcohols in the presence of sulfuric acid or other strong acids.
Major Products
Oxidation: Oxidized triazole derivatives.
Reduction: Reduced phenoxy derivatives.
Substitution: Esterified acetic acid derivatives.
Aplicaciones Científicas De Investigación
2-(4-(3-methyl-4H-1,2,4-triazol-4-yl)phenoxy)acetic acid has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-(4-(3-methyl-4H-1,2,4-triazol-4-yl)phenoxy)acetic acid involves its interaction with specific molecular targets:
Comparación Con Compuestos Similares
Similar Compounds
- (2-((4H-1,2,4-triazol-4-ylimino)methyl)phenoxy)acetic acid
- [4-(4H-1,2,4-triazol-4-yl)phenoxy]acetic acid hydrochloride
- 3,5-di(4H-1,2,4-triazol-4-yl)benzoic acid
Uniqueness
2-(4-(3-methyl-4H-1,2,4-triazol-4-yl)phenoxy)acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its triazole ring is particularly notable for its stability and ability to form hydrogen bonds, making it a valuable scaffold in drug design.
Propiedades
Número CAS |
1209266-96-5 |
|---|---|
Fórmula molecular |
C11H11N3O3 |
Peso molecular |
233.22 g/mol |
Nombre IUPAC |
2-[4-(3-methyl-1,2,4-triazol-4-yl)phenoxy]acetic acid |
InChI |
InChI=1S/C11H11N3O3/c1-8-13-12-7-14(8)9-2-4-10(5-3-9)17-6-11(15)16/h2-5,7H,6H2,1H3,(H,15,16) |
Clave InChI |
XMQILBXCDMPIDK-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN=CN1C2=CC=C(C=C2)OCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


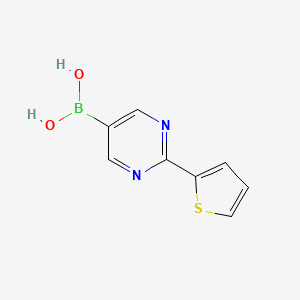
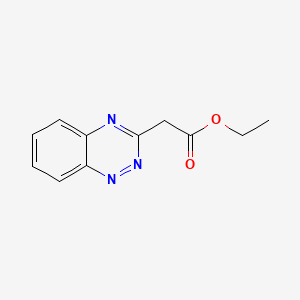
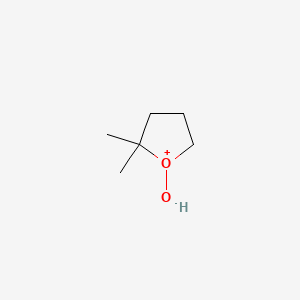
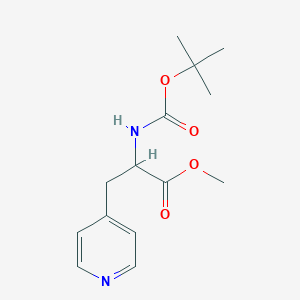
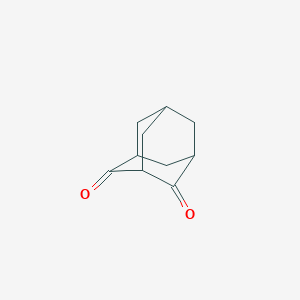

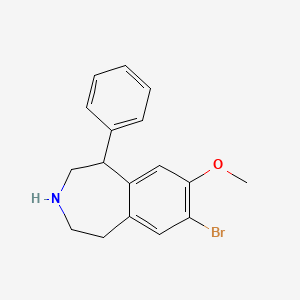
![Pyrido[2,3-d]pyrimidine-2,4-diamine, 6-(bromomethyl)-5-methyl-](/img/structure/B14070540.png)
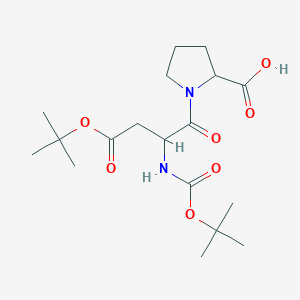
![(3S,6S,10aS)-6-((tert-Butoxycarbonyl)amino)-5-oxodecahydropyrrolo[1,2-a]azocine-3-carboxylic acid](/img/structure/B14070562.png)
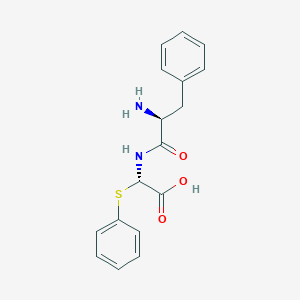
![N-benzyl-N,10,16-trimethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14070567.png)

